molecular formula C8H9ClN4O B7781303 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine

7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine

Cat. No.: B7781303
M. Wt: 212.63 g/mol
InChI Key: UZRWNDUAEJYSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine is a chemical compound belonging to the class of benzo[c][1,2,5]oxadiazoles. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups attached to the nitrogen atoms at the 5th position. Benzo[c][1,2,5]oxadiazoles are known for their diverse pharmacological activities, including potential anticancer properties .

Preparation Methods

The synthesis of 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the chlorine atom or other substituents are replaced by different groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways that are crucial for the survival and proliferation of cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect hypoxia-inducing factors, which play a role in tumor growth and resistance to therapy .

Comparison with Similar Compounds

Similar compounds to 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine include other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties. For example, benzo[c][1,2,5]thiadiazoles have sulfur atoms instead of oxygen, which can alter their biological activity and chemical reactivity .

Properties

IUPAC Name

7-chloro-5-N,5-N-dimethyl-2,1,3-benzoxadiazole-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-13(2)5-3-4(9)7-8(6(5)10)12-14-11-7/h3H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRWNDUAEJYSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=NON=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.